4-(2-Bromo-4-chlorophenoxy)cyclohexan-1-amine
Description
4-(2-Bromo-4-chlorophenoxy)cyclohexan-1-amine is a cyclohexane derivative featuring a primary amine group at the 1-position and a 2-bromo-4-chlorophenoxy substituent at the 4-position. This compound is classified as a halogenated aryloxycyclohexylamine, characterized by its bromine and chlorine atoms on the aromatic ring. The steric and electronic effects of these halogens influence its physicochemical properties, such as lipophilicity and molecular recognition in biological systems.
Properties
IUPAC Name |
4-(2-bromo-4-chlorophenoxy)cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO/c13-11-7-8(14)1-6-12(11)16-10-4-2-9(15)3-5-10/h1,6-7,9-10H,2-5,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLILVAILUADPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC2=C(C=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343159-83-0 | |
| Record name | 4-(2-bromo-4-chlorophenoxy)cyclohexan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-chlorophenoxy)cyclohexan-1-amine typically involves the reaction of 2-bromo-4-chlorophenol with cyclohexanone in the presence of a base to form the intermediate 4-(2-Bromo-4-chlorophenoxy)cyclohexanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-4-chlorophenoxy)cyclohexan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or acids and reduction to form alcohols or amines.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Ketones, acids, or aldehydes.
Reduction: Alcohols or secondary amines.
Scientific Research Applications
4-(2-Bromo-4-chlorophenoxy)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-4-chlorophenoxy)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table compares 4-(2-Bromo-4-chlorophenoxy)cyclohexan-1-amine with structurally related cyclohexan-1-amine derivatives:
Physicochemical Properties
- Lipophilicity (LogP): The bromine and chlorine atoms increase LogP (predicted ~3.5 for the target compound) compared to non-halogenated analogs (e.g., LogP ~2.1 for 2-(4-methylphenoxy)cyclohexan-1-amine) .
- Solubility :
- Halogenation reduces aqueous solubility, necessitating formulation strategies for in vivo studies.
Key Research Findings and Gaps
- Research Gaps: Limited data exist on the target compound’s pharmacokinetics and toxicity. Most analogs lack comprehensive in vivo efficacy studies, relying on in vitro assays (e.g., electrophysiology for KCa2 modulation) .
Future Directions :
- Explore the target compound’s activity in KCa2 channel assays or as a kinase inhibitor scaffold.
- Optimize halogen positioning (e.g., 3-Br vs. 2-Br) to balance lipophilicity and toxicity .
Biological Activity
4-(2-Bromo-4-chlorophenoxy)cyclohexan-1-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a cyclohexane ring substituted with a brominated and chlorinated phenoxy group, which is significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : It has shown potential against various bacterial strains, suggesting its utility as an antimicrobial agent.
- Anticancer Properties : Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, warranting further investigation into its mechanisms.
- Neuroprotective Effects : Some studies suggest that it may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for cellular processes, disrupting metabolic pathways.
- Interaction with Receptors : It may bind to neurotransmitter receptors, influencing neuronal signaling and providing neuroprotective effects.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, promoting cell death and inhibiting tumor growth.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL for various pathogens, including Staphylococcus aureus and Escherichia coli.
Anticancer Activity
In vitro assays demonstrated that the compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be approximately 25 µM for MCF-7 cells and 30 µM for HeLa cells, indicating moderate anticancer activity.
Neuroprotective Effects
Research conducted on neuronal cell cultures exposed to oxidative stress revealed that treatment with this compound reduced cell death by approximately 40%, suggesting potential neuroprotective effects.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
